Nitrendipine M (dehydro)

Pharmacology Metabolism ADME

QC labs require authentic Nitrendipine EP Impurity A for regulatory monograph testing. The dehydrogenated pyridine analog cannot be substituted with Nitrendipine-it lacks calcium channel activity (~1000× less potent) and is the EP-mandated Impurity A. • EP reference standard for batch release & stability studies • Validated for LC-MS/MS (2-100 ng/mL) & GC-ECD (0.3-61 ng/mL) bioanalytical methods • ≥95% HPLC purity; primary CYP3A4/5-mediated oxidative metabolite for PK tracking • Ambient shipping; long-term storage at 2-8°C

Molecular Formula C18H18N2O6
Molecular Weight 358.3 g/mol
CAS No. 89267-41-4
Cat. No. B045519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrendipine M (dehydro)
CAS89267-41-4
Synonyms2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester;  BAY-m 4786
Molecular FormulaC18H18N2O6
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
InChIKeyYEHVABIPGJLMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 35 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrendipine M (dehydro) Identity & Procurement


Nitrendipine M (dehydro), also designated as Dehydronitrendipine or Nitrendipine EP Impurity A (CAS 89267-41-4), is the dehydrogenated pyridine analog of the dihydropyridine calcium channel blocker Nitrendipine [1]. It is formally recognized as a primary oxidative metabolite of Nitrendipine, formed via cytochrome P450 3A4/5-mediated dehydrogenation [2]. The compound has a molecular formula of C18H18N2O6 and a molecular weight of 358.35 g/mol, with physical properties including a melting point of 59–61°C and storage requirement of refrigeration (2–8°C) . Its primary utility lies not as a therapeutic agent but as a critical analytical reference material for pharmaceutical quality control, bioequivalence studies, and pharmacokinetic investigations involving Nitrendipine.

Nitrendipine M (dehydro) Irreplaceability


Substituting Nitrendipine M (dehydro) with Nitrendipine itself or other structurally related dihydropyridine analogs is scientifically untenable due to fundamental differences in molecular structure and biological activity. The dehydrogenation of the 1,4-dihydropyridine ring to a pyridine ring eliminates the compound's capacity to function as a calcium channel antagonist, with the pyridine metabolite M1 exhibiting approximately 1000 times less biological activity than the parent compound [1]. This profound loss of pharmacological activity, coupled with its status as a major circulating metabolite in human plasma [2] and an official European Pharmacopoeia (EP) specified impurity , renders Nitrendipine M (dehydro) irreplaceable for its designated roles in impurity profiling, pharmacokinetic monitoring, and compliance-driven quality control. The use of the incorrect reference standard or an inappropriate analog would compromise analytical accuracy, invalidate bioanalytical method validation, and fail to meet regulatory requirements for pharmaceutical analysis.

Nitrendipine M (dehydro) Comparative Evidence


Pharmacological Activity Differential

The dehydrogenation of Nitrendipine to Nitrendipine M (dehydro) results in a profound loss of pharmacological activity. The pyridine metabolite M1 exhibits approximately 1000 times less biological activity compared to the parent Nitrendipine [1]. This quantifies the functional consequence of the structural change from a 1,4-dihydropyridine to a pyridine ring, confirming that the compound is an inactive metabolite rather than an active pharmaceutical agent.

Pharmacology Metabolism ADME

GC-ECD Method Validation

A validated gas chromatography with electron-capture detection (GC-ECD) method established precise linear quantification ranges for Nitrendipine M (dehydro) in human plasma. The method demonstrated linearity over a concentration range of 0.3–61 ng/mL for the metabolite M1, with a lower limit of quantification (LLOQ) of 0.3 ng/mL and an analytical recovery of 89% [1]. The method exhibited acceptable precision with RSD <8% for most concentrations and <11% near the LLOQ.

Bioanalysis Pharmacokinetics Analytical Chemistry

LC-MS/MS Method Validation

A sensitive and high-throughput LC-MS/MS method was developed and validated for the simultaneous determination of Nitrendipine and its metabolite Dehydronitrendipine (DNIT) in human plasma [1]. The method was successfully applied to investigate plasma concentrations in pharmacokinetic studies of volunteers who received Nitrendipine orally. A subsequent validated LC-MS/MS method for simultaneous determination of multiple analytes established linearity for DNIT over a concentration range of 2–100 ng/mL with r² ≥ 0.99 [2].

LC-MS/MS Bioequivalence Therapeutic Drug Monitoring

EP Impurity A Reference Standard

Nitrendipine M (dehydro) is officially designated as Nitrendipine impurity A in the European Pharmacopoeia (EP) and is available as an EP Reference Standard (product N0905005) intended for use in laboratory tests specifically prescribed in the pharmacopoeial monograph . The reference standard is provided as a neat material with pharmaceutical primary standard grade, manufactured and certified under EDQM authority. Purity specifications from commercial sources indicate typical purity of ≥95% as determined by HPLC .

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Nitrendipine M (dehydro) Application Scenarios


Impurity Profiling in Quality Control

Nitrendipine M (dehydro) serves as the European Pharmacopoeia (EP) specified Impurity A reference standard for the quality control testing of Nitrendipine active pharmaceutical ingredient (API) and finished dosage forms . Its use is mandated in EP monograph testing to verify that impurity levels remain within acceptable limits. The reference standard (typically ≥95% purity by HPLC) enables accurate identification and quantification of this specific degradation product and synthetic impurity in batch release testing and stability studies .

Clinical Pharmacokinetic Quantification

The compound is essential as an analytical reference standard for validated LC-MS/MS and GC-ECD methods quantifying Dehydronitrendipine concentrations in human plasma during pharmacokinetic and bioequivalence studies. Validated linear ranges include 0.3–61 ng/mL (GC-ECD) and 2–100 ng/mL (LC-MS/MS) for this metabolite, enabling accurate monitoring of Nitrendipine metabolism and elimination in clinical trial subjects [1][2].

Biotransformation Pathway Investigation

As the primary oxidative metabolite formed via cytochrome P450 3A4/5-mediated dehydrogenation, Nitrendipine M (dehydro) is a critical reference compound for in vitro and in vivo metabolism studies of Nitrendipine [1]. Its use as a synthetic reference standard enables the definitive identification of this major biotransformation product in complex biological matrices using techniques such as LC-ESI-MS/MS and GC/MS, as documented in species-specific metabolism studies in rat, dog, and mouse [3].

Forced Degradation & Stability Methods

Nitrendipine M (dehydro) serves as a key degradation marker in forced degradation studies evaluating the photostability and oxidative stability of Nitrendipine formulations. Photodegradation studies have identified this pyridine analog as a primary photoproduct generated during UV irradiation of Nitrendipine, with near-complete degradation observed within 24 hours [4]. The compound is used to validate that stability-indicating HPLC and HPTLC methods can adequately resolve the degradation product from the parent drug [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrendipine M (dehydro)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.